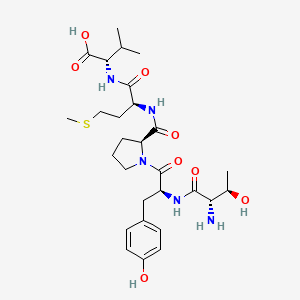![molecular formula C4H4Cl4Se B12636559 1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene CAS No. 920321-18-2](/img/structure/B12636559.png)
1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene is an organoselenium compound characterized by the presence of chlorine and selenium atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene typically involves the reaction of 1,2,2-trichloroethane with selenium compounds under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different selenium-containing products.
Reduction: Reduction reactions can convert the compound into simpler selenium derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce various organoselenium compounds.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets through redox reactions, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trichloroethane: An organochlorine compound with similar structural features but lacking selenium.
Trichloroethylene: Another organochlorine compound used as an industrial solvent.
1-Chloro-2-ethoxyethane: A compound with a similar chlorine-containing structure but different functional groups.
Uniqueness: 1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene is unique due to the presence of selenium, which imparts distinct chemical and biological properties. This makes it valuable for applications where selenium’s redox activity is beneficial.
Eigenschaften
CAS-Nummer |
920321-18-2 |
|---|---|
Molekularformel |
C4H4Cl4Se |
Molekulargewicht |
272.9 g/mol |
IUPAC-Name |
1,1,2-trichloro-2-(2-chloroethenylselanyl)ethane |
InChI |
InChI=1S/C4H4Cl4Se/c5-1-2-9-4(8)3(6)7/h1-4H |
InChI-Schlüssel |
VCVSWIRRSHMHPB-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C[Se]C(C(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine](/img/structure/B12636481.png)
![1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B12636489.png)
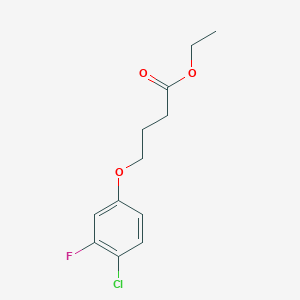
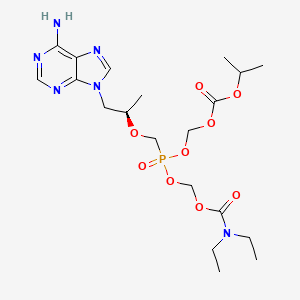
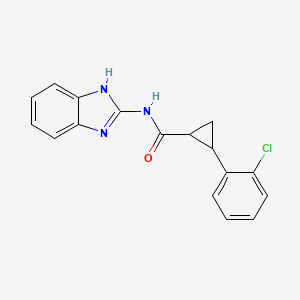

![Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12636511.png)
![Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12636525.png)
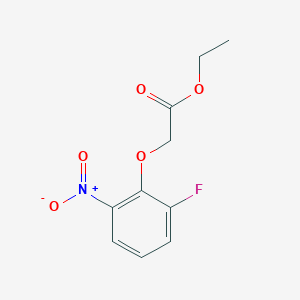
![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12636538.png)

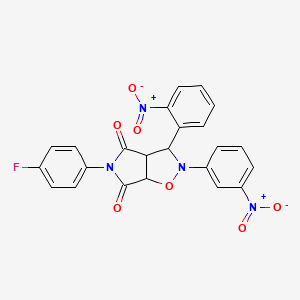
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
